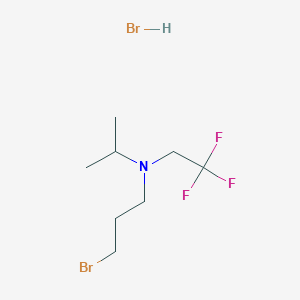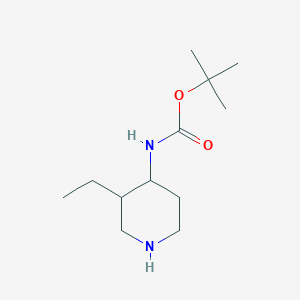![molecular formula C8H7ClN4O2 B1377703 Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate CAS No. 1375474-57-9](/img/structure/B1377703.png)
Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate
説明
Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate is a chemical compound with the CAS Number: 1375474-57-9. It has a molecular weight of 226.62 . This compound is an oil at room temperature .
Synthesis Analysis
Triazolopyrimidines can be synthesized from aminotriazoles and pyrimidines . The cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid can generate a compound that can be converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .Molecular Structure Analysis
The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple, yet it has proved to be remarkably versatile . The ring system of triazolopyrimidines is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .Chemical Reactions Analysis
Triazolopyrimidines have been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . They have been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Physical And Chemical Properties Analysis
The physical form of Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate is oil . It has a molecular weight of 226.62 . More specific physical and chemical properties are not available in the search results.科学的研究の応用
-
Pharmacology
- Triazolopyrimidines have shown versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
- They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
-
Cancer Treatment
- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
- Some of these compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6 99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48 90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
-
Antimicrobial and Antifungal Applications
-
Treatment of Neurological Disorders
-
Cardiovascular Treatment
-
Parasitic Infections
-
Agriculture
-
Treatment of Dyslipidemia, Coronary Heart Disease, and Diabetes
-
Antiproliferative Activity in Glioma Cells and Vascular Smooth Muscle Cells (VSMCs)
-
Coronary Vasodilator
-
Metal Complexes
-
Treatment of Alzheimer’s Disease and Insomnia
-
Fatty Acid-Binding Proteins (FABPs)
-
Antitumor Activity
-
Corticotropin-Releasing Factor 1 Receptor Antagonists
-
Calcium Channel Modulators
-
Treatment of Alzheimer’s Disease and Insomnia
-
Complexes of Triazolo-Pyrimidines with Pt and Ru
Safety And Hazards
The safety information available indicates that Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
Triazolopyrimidines have found numerous applications in medicinal chemistry . They exhibit biological activity in various therapeutic areas and have structural similarity to some natural compounds such as purine . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .
特性
IUPAC Name |
ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-11-6-3-5(9)10-4-13(6)12-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEIJLMEJOGKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=NC(=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate | |
CAS RN |
1375474-57-9 | |
| Record name | ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



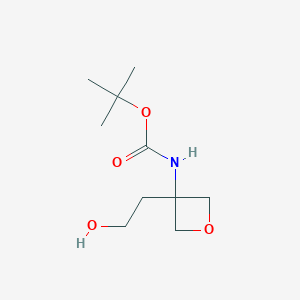
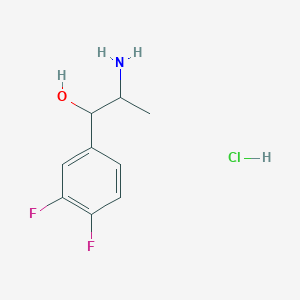
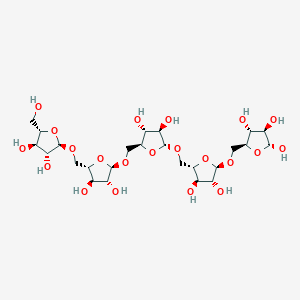
![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)
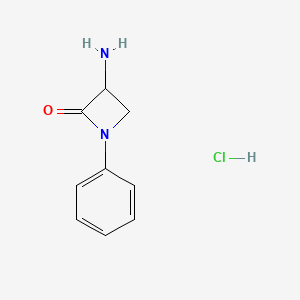
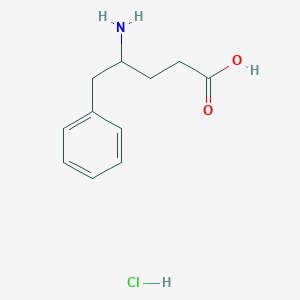
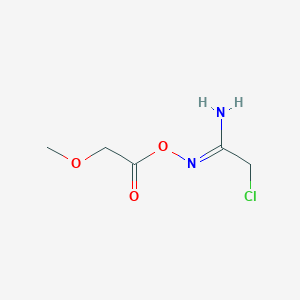
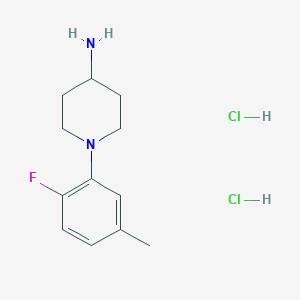
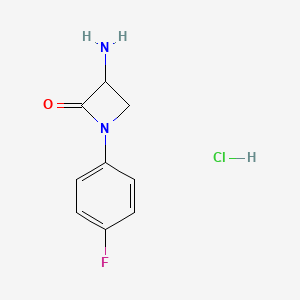
![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)
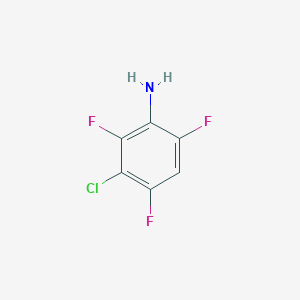
![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)
